N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a benzo[d][1,3]dioxole moiety, and a methoxyphenyl thioether group
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as an analgesic or anti-inflammatory agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a nucleophilic aromatic substitution reaction where the piperidine ring is reacted with a benzo[d][1,3]dioxole derivative.
Attachment of the Methoxyphenyl Thioether Group: This step involves the reaction of the intermediate compound with a methoxyphenyl thiol under basic conditions to form the thioether linkage.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety may play a role in binding to these targets, while the methoxyphenyl thioether group could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds include:
N-(benzo[d][1,3]dioxol-5-yl)-4-(methylthio)piperidine-1-carboxamide: Lacks the methoxy group on the phenyl ring.
N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-hydroxyphenyl)thio)methyl)piperidine-1-carboxamide: Contains a hydroxy group instead of a methoxy group.
N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxamide: Contains a chloro group instead of a methoxy group.
The uniqueness of N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-25-17-3-5-18(6-4-17)28-13-15-8-10-23(11-9-15)21(24)22-16-2-7-19-20(12-16)27-14-26-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKLQDQUBFYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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